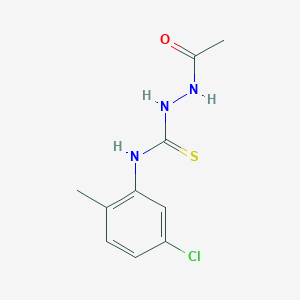![molecular formula C19H21BrClN3O3S B4758358 N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4758358.png)
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
説明
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, also known as BCA, is a chemical compound that is widely used in scientific research. This compound is known for its potent biological activity, which has made it a popular choice for studying various biochemical and physiological processes.
作用機序
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of neurotransmitter levels. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels and various physiological effects. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to modulate neurotransmitter levels, including dopamine and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide in lab experiments is its potent biological activity, which allows for the study of various biochemical and physiological processes. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, including the development of new drugs based on its structure, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further research is needed to understand the potential toxicity of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide and to develop methods for reducing its toxicity in lab experiments. Overall, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is a promising compound for scientific research, and further studies are needed to fully understand its biological activity and potential therapeutic applications.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. In drug discovery, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In enzyme inhibition studies, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O3S/c1-3-26-16-8-5-12(9-17(16)27-4-2)10-18(25)23-24-19(28)22-15-7-6-13(20)11-14(15)21/h5-9,11H,3-4,10H2,1-2H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQRJSJFKVQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=C(C=C(C=C2)Br)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4758275.png)

![N-(2-isopropyl-6-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4758298.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4758299.png)
![methyl 3-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4758301.png)
![4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4758308.png)
![3-(3,4-dimethoxyphenyl)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758316.png)
![4-[2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazino]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4758319.png)
![6-(4-bromobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758325.png)

![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4758330.png)
![1,3,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758347.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B4758354.png)
